molecular formula C11H9ClN2O2S B1612259 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine CAS No. 434941-56-7

4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine

Cat. No. B1612259
M. Wt: 268.72 g/mol
InChI Key: ADGRYYARNGJCIR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine , also known by its chemical formula C₁₀H₈ClN₂O₂S , is a heterocyclic compound. It belongs to the pyrimidine class of organic molecules. The compound’s structure consists of a pyrimidine ring with a 4-chlorophenyl group and a methylsulfonyl group attached at specific positions.



Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. These methods allow the construction of the pyrimidine core while introducing the chlorophenyl and methylsulfonyl substituents. Detailed studies on reaction conditions, reagents, and yields are essential for optimizing the synthesis.



Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine reveals key features:



  • The pyrimidine ring consists of two nitrogen atoms and four carbon atoms.

  • The 4-chlorophenyl group is attached to one of the carbon atoms in the pyrimidine ring.

  • The methylsulfonyl group is connected to another carbon atom.



Chemical Reactions Analysis

Researchers have investigated the reactivity of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine. It participates in various chemical reactions, such as nucleophilic substitutions, electrophilic additions, and cyclizations. Understanding its reactivity profile is crucial for designing synthetic pathways and functionalizing the compound.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point: Varies depending on the crystalline form.

    • Solubility: Soluble in organic solvents (e.g., dichloromethane, acetone).

    • Color: Typically white or off-white.



  • Chemical Properties :

    • Stability: Stable under ambient conditions.

    • Reactivity: Reacts with nucleophiles, acids, and bases.




Safety And Hazards


  • Toxicity : Limited toxicity data are available. Handle with caution.

  • Hazardous Reactions : Avoid contact with strong acids or bases.

  • Safety Precautions : Use appropriate protective equipment (gloves, eyewear) during handling.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential pharmacological applications.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Structure-Activity Relationships : Explore modifications for improved properties.


properties

IUPAC Name

4-(4-chlorophenyl)-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-17(15,16)11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGRYYARNGJCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619846
Record name 4-(4-Chlorophenyl)-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine

CAS RN

434941-56-7
Record name 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=434941-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-chlorophenyl)-2-methylthiopyrimidine (1.1 g, 4.65 mmol) in acetone (30 ml) and water (10 ml) was added oxone (7.14 g, 11.62 mmol). The reaction mixture was stirred for 18 hours then diluted with water and extracted into dichloromethane. The extracts were dried over magnesium sulfate, filtered and concentrated to provide a white solid: EI-MS (m/z) 269 [M+1]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-(4-chlorophenyl)-2-(methylthio)pyrimidine (3 g, 12.71 mmol), in methanol (125 mL) and water (125 mL) under nitrogen at 4° C. was treated with oxone™ (23.44 g, 38.13 mmol), stirred and allowed to warm up to room temperature for 18 h. The reaction mixture was diluted with water (220 mL), extracted with CHCl3 (250 mL), dried (Na2SO4) and the solvent removed in vacuo to afford the title compound as a yellow solid (3.36 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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